Ácido 2-aminoisobutirico

Descripción general

Descripción

NSC 16590: Ácido 2-aminoisobutiríco , es un aminoácido raro, no proteico. Es un producto final del metabolismo de la pirimidina y se excreta en la orina de aproximadamente el 5% de las personas sanas . Este compuesto también se encuentra en algunos antibióticos derivados de hongos .

Aplicaciones Científicas De Investigación

Química

Biología

Medicina

- Investigado por sus posibles aplicaciones terapéuticas, incluido su papel en los trastornos metabólicos .

Industria

Mecanismo De Acción

El ácido 2-aminoisobutiríco inhibe la producción de etileno endógeno en los segmentos cotiledonarios de las semillas de abrojo. A una concentración de 4 milimolar, inhibe la formación de etileno en aproximadamente un 50%, aunque la absorción de oxígeno de los segmentos no se ve afectada incluso a 20 milimolar . Esta inhibición es competitiva, afectando la conversión de ácido 1-aminociclopropano-1-carboxílico en etileno .

Análisis Bioquímico

Biochemical Properties

2-Aminoisobutyric acid is not one of the proteinogenic amino acids and is rather rare in nature . It is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group . Oligomers of 2-Aminoisobutyric acid form 3 10 helices .

Cellular Effects

In the context of cellular effects, L-β-aminoisobutyric acid (L-BAIBA), a metabolite of branched-chain amino acids (BCAA), has multi-organ protective effects . In an animal model, it was found that L-BAIBA can protect the lung from ischemia-reperfusion injury by inhibiting ferroptosis .

Molecular Mechanism

The molecular mechanism of 2-Aminoisobutyric acid involves its compatibility with ribosomal elongation of peptide synthesis . Katoh et al. used flexizymes and an engineered tRNA body to enhance the affinity of aminoacylated 2-Aminoisobutyric acid-tRNA species to elongation factor P . The result was an increased incorporation of 2-Aminoisobutyric acid into peptides in a cell-free translation system .

Dosage Effects in Animal Models

In animal models, L-β-aminoisobutyric acid was administered orally to Sprague Dawley rats at 100, 300, and 900 mg/kg/day for 90 days . No treatment-related adverse effects were observed in any of the treatment groups .

Metabolic Pathways

In terms of metabolic pathways, 2-Aminoisobutyric acid is a key intermediate for the synthesis of several important pharmaceuticals . In the laboratory, 2-Aminoisobutyric acid may be prepared from acetone cyanohydrin, by reaction with ammonia followed by hydrolysis . Industrial scale synthesis can be achieved by the selective hydroamination of methacrylic acid .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Síntesis Química: El ácido 2-aminoisobutiríco se puede sintetizar mediante la síntesis de Strecker, que implica la reacción de acetona con cloruro de amonio y cianuro de potasio para formar 2-aminoisobutironitrilo.

Producción Industrial: Los métodos de producción industrial suelen implicar la fermentación de microorganismos específicos que pueden producir ácido 2-aminoisobutiríco como subproducto metabólico.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El ácido 2-aminoisobutiríco puede sufrir reacciones de oxidación para formar diversos derivados.

Reducción: Se puede reducir para formar diferentes derivados de amina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para las reacciones de sustitución.

Principales Productos

Oxidación: Derivados como el ácido 2-oxoisobutírico.

Reducción: Derivados de amina como la 2-metilalanina.

Sustitución: Varios aminoácidos sustituidos.

Comparación Con Compuestos Similares

Compuestos Similares

2-Metilalanina: Otro aminoácido no proteico con vías metabólicas similares.

α,α-Dimetilglicina: Comparte similitudes estructurales y funciones metabólicas.

Unicidad

Actividad Biológica

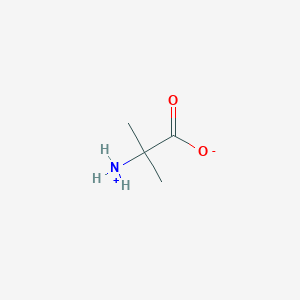

2-Aminoisobutyric acid (AIB), also known as α-aminoisobutyric acid, is a non-proteinogenic amino acid characterized by its unique structural properties that influence its biological activities. It is notable for its role in various biochemical pathways and applications in biotechnology and medicine. This article explores the biological activity of AIB, focusing on its mechanisms of action, therapeutic potential, and recent research findings.

2-Aminoisobutyric acid has the chemical formula . Its structure includes a gem-dimethyl group, which significantly impacts its ability to induce helical conformations in peptides, making it a valuable component in peptide design and synthesis.

1. Glutathione Modulation

Recent studies have demonstrated that AIB plays a crucial role in modulating glutathione (GSH) levels within cells. In a study involving murine cardiomyocytes, AIB was shown to increase intracellular GSH levels by activating AMP-activated protein kinase (AMPK). This activation led to enhanced antioxidant defense mechanisms, thereby providing cardioprotective effects against oxidative stress induced by doxorubicin treatment .

Key Findings:

- Increased GSH Levels: AIB treatment resulted in a significant rise in both plasma and myocardial GSH levels in vivo.

- Cardioprotection: AIB pretreatment mitigated cell death in cardiomyocytes exposed to oxidative agents like hydrogen peroxide .

2. Cell Membrane Permeability

AIB has been identified as a promoter of membrane permeability when incorporated into peptides. Its unique properties enhance the ability of certain peptides to penetrate cellular membranes, making it useful for drug delivery systems. In research involving functionalized carbon nanotubes, AIB-modified peptides exhibited increased membrane permeability and improved gene expression efficiency in plant cells and human embryonic kidney cells .

Table 1: Effects of AIB on Membrane Permeability

| Study | Organism | Result |

|---|---|---|

| Arabidopsis thaliana | Enhanced gene expression via increased permeability | |

| HEK293 Cells | Improved intracellular localization of peptides |

3. Role in Cell Growth and Differentiation

AIB's incorporation into peptide hydrogels has shown promise in supporting cell growth and differentiation. Studies indicate that AIB-containing hydrogels can promote advantageous cell-matrix interactions, enhancing the viability and functionality of cultured cells .

1. Gene Delivery Systems

The incorporation of AIB into cell-penetrating peptides (CPPs) has been explored for delivering small interfering RNA (siRNA) into cells without significant cytotoxicity. This application highlights AIB's potential in therapeutic strategies targeting gene expression regulation .

2. Peptide Engineering

AIB is frequently utilized to replace cleavage site amino acids in therapeutic peptides, extending their stability and efficacy. For instance, modifications using AIB have been applied to enhance the pharmacokinetic properties of glucagon-like peptide-1 (GLP-1) analogs .

Case Study 1: Cardioprotection

In a murine model of doxorubicin-induced cardiomyopathy, AIB administration significantly elevated myocardial GSH levels and reduced oxidative damage markers. This suggests that AIB could be developed as a therapeutic agent for protecting cardiac tissue from chemotherapy-related damage.

Case Study 2: Gene Delivery Efficiency

Research on AIB-rich CPPs demonstrated their effectiveness in delivering therapeutic agents into cancer cells, resulting in selective apoptosis of oncogene-driven cells. This application underscores the potential of AIB-modified systems in targeted cancer therapies .

Propiedades

IUPAC Name |

2-amino-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOOLUPWFVMBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65503-84-6 | |

| Record name | Alanine, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0058772 | |

| Record name | 2-Methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

181 mg/mL at 25 °C | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62-57-7 | |

| Record name | Aminoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminoisobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Aminoisobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMINOISOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E7ZW41IQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

335 °C | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.